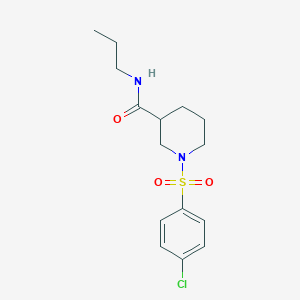
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSP-1103 is a piperidine derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves the modulation of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. This compound acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of the receptors and increases the inhibitory effects of GABA. This results in the suppression of neuronal activity, leading to the anxiolytic, sedative, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. The anxiolytic effect of this compound is mediated by the modulation of GABA-A receptors in the amygdala, which is involved in the regulation of fear and anxiety. The sedative effect of this compound is mediated by the modulation of GABA-A receptors in the thalamus and brainstem, which are involved in the regulation of sleep and arousal. The anticonvulsant effect of this compound is mediated by the modulation of GABA-A receptors in the hippocampus and cortex, which are involved in the regulation of seizures.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for the precise modulation of neuronal activity and the investigation of the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential off-target effects, which may interfere with the interpretation of the results. Therefore, careful control experiments and the use of appropriate controls are necessary to ensure the specificity of this compound in lab experiments.
未来方向
There are several future directions for the research on 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, including the development of new drugs based on this compound, the investigation of the role of this compound in various neurological and psychiatric disorders, and the optimization of the synthesis method for this compound. Additionally, the use of advanced techniques, such as optogenetics and chemogenetics, may provide new insights into the mechanism of action of this compound and its potential therapeutic applications. Overall, the research on this compound holds great promise for the development of new drugs and the improvement of our understanding of the nervous system and its disorders.
合成方法
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves several steps, including the reaction of piperidine with 4-chlorobenzenesulfonyl chloride, followed by the addition of sodium hydroxide and ethylene oxide. The final product is obtained through the crystallization of the resulting compound. This synthesis method has been optimized to produce a high yield of this compound with good purity.
科学研究应用
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and seizures. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURZEVMTAACBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


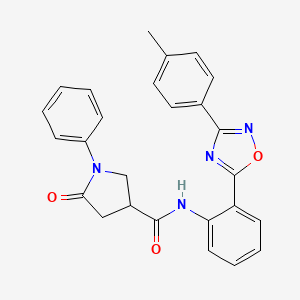
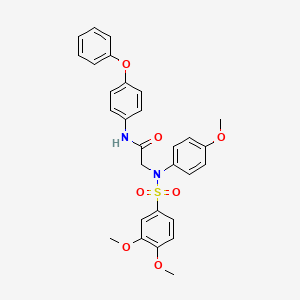

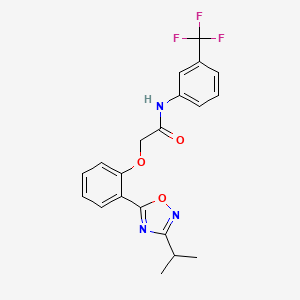
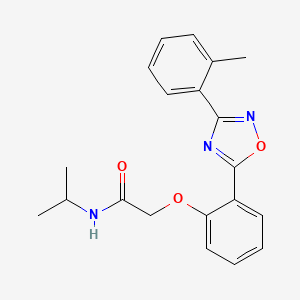

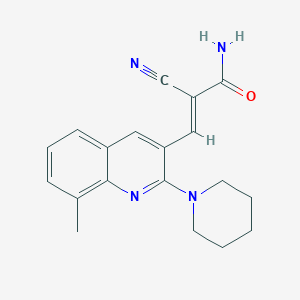
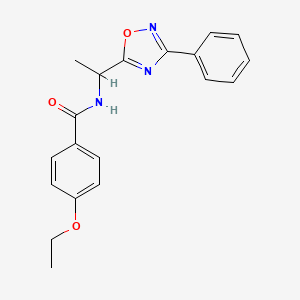
![N-(4-Bromophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B7717832.png)
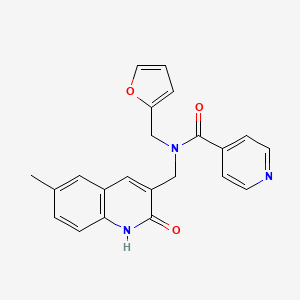


![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)